molecular formula C27H25NO6 B6544217 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929412-27-1

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No. B6544217
CAS RN: 929412-27-1
M. Wt: 459.5 g/mol
InChI Key: ZIUREZKPSLCANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of similar compounds . It likely contains a benzofuran ring (a fused benzene and furan ring), a benzamide group (a benzene ring attached to a carboxamide group), and three methoxy groups attached to the benzamide ring .

Advantages and Limitations for Lab Experiments

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in high yields. Another advantage is that it is relatively stable and can be stored for extended periods of time. One limitation is that it is not water-soluble and must be dissolved in an organic solvent such as methanol or dimethylformamide. In addition, it is sensitive to light and must be stored in a dark container.

Future Directions

There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide. One area of research is to further investigate its effects on the regulation of cell growth and differentiation. Another area of research is to further investigate its potential anti-inflammatory, antioxidant, and anti-bacterial properties. In addition, further research could be conducted to investigate its potential applications in the synthesis of chiral molecules and other heterocyclic compounds. Finally, further research could be conducted to investigate its potential applications in the development of new drugs.

Synthesis Methods

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can be synthesized in a few different ways. One method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl chloride in the presence of a base such as sodium hydroxide. This reaction yields the desired product in high yields. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl bromide in the presence of a base such as sodium hydroxide. This reaction also yields the desired product in high yields.

Scientific Research Applications

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including analogues of natural products and pharmaceuticals. It has also been used as a starting material for the synthesis of a range of heterocyclic compounds. In addition, it has been used in the synthesis of a range of chiral molecules, which are important in the development of new drugs.

properties

IUPAC Name

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-15-6-8-17(9-7-15)24(29)25-16(2)20-11-10-19(14-21(20)34-25)28-27(30)18-12-22(31-3)26(33-5)23(13-18)32-4/h6-14H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUREZKPSLCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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